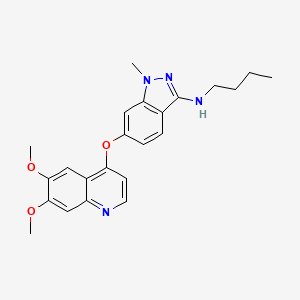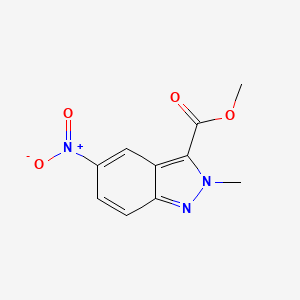
Methyl 2-methyl-5-nitro-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-nitro-indazole-3-carboxylate is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This compound, in particular, has a nitro group (-NO2) and a carboxylate ester (-COOCH3) attached to the indazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylindazole as the starting material.
Nitration Reaction: The nitration of 2-methylindazole is achieved by treating it with a nitrating agent such as nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions.
Carboxylation Reaction: The nitro-substituted indazole is then subjected to a carboxylation reaction using reagents like carbon monoxide (CO) and a suitable catalyst to introduce the carboxylate ester group.
Methylation Reaction: Finally, methylation of the carboxylate group is performed using methylating agents like methyl iodide (CH3I) to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized indazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Various indazole derivatives with different oxidation states.
Reduction Products: Amino-substituted indazoles.
Substitution Products: Indazoles with different functional groups replacing the nitro or carboxylate groups.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-nitro-indazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 2-methyl-5-nitro-indazole-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of cellular processes or inhibition of specific biochemical reactions.
Comparación Con Compuestos Similares
Methyl 1H-indazole-3-carboxylate: Similar structure but lacks the nitro group.
Methyl 2-methyl-indazole-3-carboxylate: Similar but without the nitro group at the 5-position.
Methyl 5-nitro-indazole-3-carboxylate: Similar but without the methyl group at the 2-position.
Uniqueness: Methyl 2-methyl-5-nitro-indazole-3-carboxylate is unique due to the presence of both the nitro group and the methyl group, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to pharmaceutical research. Its unique structure and reactivity make it a valuable compound for scientific exploration and industrial applications.
Propiedades
Fórmula molecular |
C10H9N3O4 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-nitroindazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-12-9(10(14)17-2)7-5-6(13(15)16)3-4-8(7)11-12/h3-5H,1-2H3 |
Clave InChI |
NELQUNXIEUTXLS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B15359436.png)

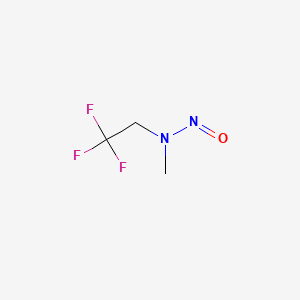
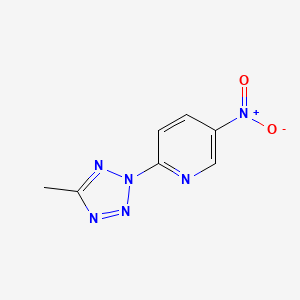
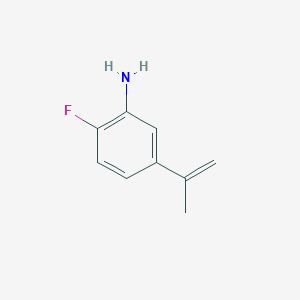

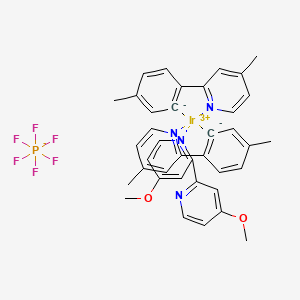
![4-amino-N-[(5-methylpyrazin-2-yl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15359487.png)
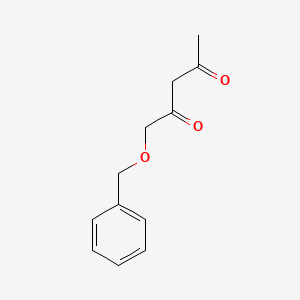

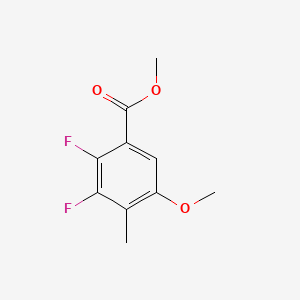
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)

